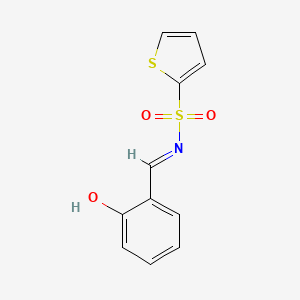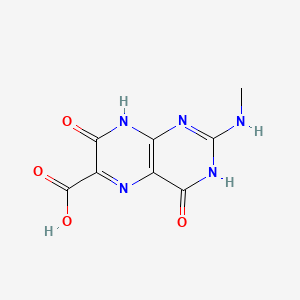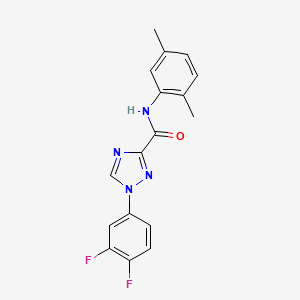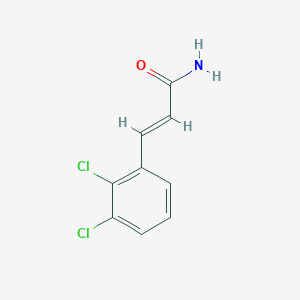![molecular formula C25H21FN2O2S B13368248 (2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B13368248.png)
(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of the Thiazolidinone Ring: The initial step involves the reaction of a thioamide with an α-halo ketone to form the thiazolidinone ring.
Imination: The thiazolidinone intermediate is then reacted with an aromatic amine, such as 3,5-dimethylaniline, to form the imino derivative.
Benzylidene Formation: The final step involves the condensation of the imino derivative with 4-(4-fluorobenzyl)oxybenzaldehyde under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the imino group can yield the corresponding amine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential antimicrobial and anticancer activities. It has shown promise in inhibiting the growth of certain bacterial strains and cancer cell lines.
Medicine
In medicinal chemistry, the compound is explored as a potential drug candidate. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound is structurally similar due to the presence of fluorobenzyl groups.
Thiazolidinediones: These compounds share the thiazolidinone ring structure and are known for their antidiabetic properties.
Uniqueness
The uniqueness of (2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct biological activities and synthetic versatility. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C25H21FN2O2S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(5Z)-2-(3,5-dimethylphenyl)imino-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H21FN2O2S/c1-16-11-17(2)13-21(12-16)27-25-28-24(29)23(31-25)14-18-5-9-22(10-6-18)30-15-19-3-7-20(26)8-4-19/h3-14H,15H2,1-2H3,(H,27,28,29)/b23-14- |
InChI Key |
RREZBSKKLMEWGZ-UCQKPKSFSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)/S2)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)F)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-bromophenoxy)ethyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B13368169.png)
![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B13368175.png)
![6-(3-Ethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368189.png)
![6-[3-(Allyloxy)phenyl]-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368197.png)


![Methyl 2-{[6-chloro-2-(3,4-dihydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13368216.png)
![2-{[(4-propylcyclohexyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13368220.png)



![3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)-N-[2-(thiomorpholin-4-ylsulfonyl)ethyl]propanamide](/img/structure/B13368232.png)
![2-{[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B13368233.png)

